molecular formula C25H32O6 B568907 (11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione CAS No. 107952-99-8

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione

Cat. No.: B568907
CAS No.: 107952-99-8
M. Wt: 428.525
InChI Key: YUGMGMVMHWUALG-RQDINUAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione is a synthetically modified pregnane steroid characterized by acetylated hydroxy groups at the 11β and 21 positions, along with unsaturation in the form of a 4,16-diene structure . This specific configuration of acetyl esters and the conjugated diene system suggests that this compound is likely an intermediate in the synthetic pathways of more complex corticosteroids . As such, its primary research value lies in its utility as a key building block for pharmaceutical development, particularly in the exploration of novel anti-inflammatory steroid analogs . Researchers may employ this compound to study structure-activity relationships (SAR), investigating how acetylation at these specific positions influences glucocorticoid receptor binding affinity, metabolic stability, and overall biological potency. The presence of the 16-diene moiety is a structural feature of interest in steroid chemistry, potentially altering the compound's conformational properties and interactions with enzymes. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-14(26)30-13-21(29)20-8-7-19-18-6-5-16-11-17(28)9-10-24(16,3)23(18)22(31-15(2)27)12-25(19,20)4/h8,11,18-19,22-23H,5-7,9-10,12-13H2,1-4H3/t18-,19-,22-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMGMVMHWUALG-RQDINUAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Side-Chain Construction via Cyanohydrin Reaction

The pregnane side chain at C17 is introduced using the cyanohydrin method, reacting 9α-hydroxyandrostenedione with hydrogen cyanide and a carbonyl compound. This step establishes the C20 ketone and C21 hydroxyl groups.

Δ¹-Dehydrogenation with Selenium Dioxide

Selenium dioxide selectively dehydrogenates the C1–C2 position, forming the 1,4-diene system. Optimal conditions include anhydrous dioxane at 80°C for 6 hours.

Epimerization and Iodination

Epimerization at C9 (9α → 9β) is achieved using aqueous acetic acid, followed by Stork’s iodination to introduce a C16 iodide. Subsequent dehydration with DBU (1,8-diazabicycloundec-7-ene) eliminates HI, yielding the 16-diene.

Acetylation of 11β and 21 Hydroxyls

The final step involves acetylating both hydroxyl groups using acetic anhydride in pyridine, producing the target compound.

Key Data

StepReagent/ConditionsYield (%)
Cyanohydrin reactionHCN, ketone substrate78
Δ¹-DehydrogenationSeO₂, dioxane, 80°C65
Iodination/DehydrationI₂, DBU, CH₂Cl₂85
AcetylationAc₂O, pyridine92
Overall Yield 46

Palladium-Catalyzed Oxidation for Tetraene Formation

A patent by Hulcoop and Shapland describes a palladium acetate/p-benzoquinone system to oxidize 17-ynepregna-1,4,9(11)-trien-3-one-17-hydroxyl acetate, forming an 18-acetate intermediate. Treatment with DBU induces elimination, yielding 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. While this method avoids corrosive reagents like CuCl₂, its relevance to the target compound lies in the selective formation of the 16-diene, which can be further functionalized.

Hydrolysis and Epoxidation Strategies

A Hungarian patent (HU182616B) details hydrolysis of 11β,21-dihydroxy-pregna-1,4,17(20)-triene-3-one-21-acetate using NaOAc in CH₂Cl₂, followed by peracetic acid oxidation. Although this process primarily generates epoxides, it highlights the reactivity of the 16-diene system under acidic conditions, which can be leveraged for functional group interconversions.

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)
Thermal EliminationHigh yield, minimal stepsRequires high-temperature conditions81
Multi-StepModular functionalizationLow overall yield46
Palladium CatalysisMild conditionsComplex intermediate purification60 (est.)

Chemical Reactions Analysis

Types of Reactions

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: It is used to study the effects of corticosteroids on cellular processes and gene expression.

    Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of (11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it can modulate the expression of target genes. The compound exerts its effects by regulating the transcription of genes involved in inflammation and immune response.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences and similarities between the target compound and related pregnane derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties Source
(11β)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione 11β- and 21-acetyloxy; Δ⁴,¹⁶ diene C₂₅H₃₂O₆ 428.53 Not reported
16α-Methyl Prednisolone 21-Acetate 11β,17,21-trihydroxy; 16α-methyl; 21-acetate; Δ¹,⁴ diene C₂₄H₃₂O₆ 416.51 Used as anti-inflammatory corticosteroid
9-Fluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxy-pregna-1,4-diene-3,20-dione 9-fluoro; 11β,21-dihydroxy; 16α,17α-isopropylidenedioxy; Δ¹,⁴ diene C₂₄H₃₁FO₆ 434.50 Anti-inflammatory activity; cyclic acetal
16α,17-Epoxy-11β,21-dihydroxy-pregna-1,4-diene-3,20-dione 16α,17-epoxy; 11β,21-dihydroxy; Δ¹,⁴ diene C₂₁H₂₆O₅ 358.43 Epoxide enhances metabolic stability
6α,7α-Epoxypregna-4,6-diene-3,20-dione 6α,7α-epoxy; Δ⁴,⁶ diene C₂₁H₂₆O₃ 326.43 Melting point: 206–208°C
Tixocortol-21-pivalate 11β,17-dihydroxy; 21-pivalate; Δ⁴ alkene C₂₆H₃₈O₆S 490.64 Used in allergy testing; thioester linkage

Key Differences in Pharmacological and Physicochemical Properties

Substituent Effects on Bioactivity: The 9-fluoro substitution in the compound from enhances glucocorticoid receptor binding affinity and metabolic stability compared to the non-halogenated target compound . The 16α-methyl group in 16α-Methyl Prednisolone 21-Acetate () increases anti-inflammatory potency by reducing glucocorticoid receptor dissociation rates .

Impact of Acetylation: Acetyloxy groups at 11β and 21 in the target compound may improve lipophilicity and membrane permeability compared to hydroxylated analogs like hydrocortisone derivatives . In contrast, 21-hemisuccinate modifications (e.g., Triamcinolone acetonide 21-hemisuccinate, ) enhance water solubility for parenteral formulations .

Comparatively, Δ¹,⁴ diene systems (e.g., prednisolone derivatives) optimize steric interactions with the glucocorticoid receptor .

Epoxide vs. Acetal Modifications :

  • The 16α,17α-isopropylidenedioxy group in forms a stable acetal, protecting hydroxyl groups from Phase I metabolism. In contrast, 16α,17-epoxy derivatives () are more reactive and may undergo ring-opening reactions in vivo .

Biological Activity

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione is a synthetic steroid compound with significant biological activity, particularly in the context of anti-inflammatory and immunosuppressive properties. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H32O6
  • Molecular Weight : 428.52 g/mol
  • CAS Number : 107952-99-8

The compound is structurally related to corticosteroids, characterized by the presence of acetoxy groups at the 11 and 21 positions of the steroid nucleus. This unique acetylation pattern contributes to its pharmacological effects.

The primary mechanism of action involves the binding of this compound to glucocorticoid receptors located in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus where it regulates gene expression associated with inflammation and immune response modulation.

Key Biological Effects:

  • Anti-inflammatory : Inhibits the production of pro-inflammatory cytokines.
  • Immunosuppressive : Reduces immune cell proliferation and activity.

Anti-inflammatory and Immunosuppressive Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit various inflammatory pathways:

  • Cytokine Production : Reduces levels of TNF-alpha and IL-6.
  • Inhibition of NF-kB Activation : Prevents the translocation of NF-kB to the nucleus, thereby reducing inflammation.

Case Studies

  • Study on Inflammatory Models : In animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups.
  • Autoimmune Disease Treatment : Clinical trials have demonstrated its efficacy in treating conditions such as lupus and multiple sclerosis by modulating immune responses and decreasing disease activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(11Beta,16Alpha,17Alpha)-21-(Acetyloxy)-9-chloro-pregna-1,4-diene-3,20-dioneSimilar steroid frameworkAnti-inflammatory
DeflazacortCorticosteroid derivativeImmunosuppressive effects

The comparative analysis shows that while similar compounds also exhibit anti-inflammatory properties, this compound has a unique profile due to its specific acetylation which enhances its potency.

Research Applications

This compound is utilized in various research fields:

  • Pharmaceutical Development : Used as a template for synthesizing new anti-inflammatory drugs.
  • Biological Studies : Acts as a model compound for studying steroid chemistry and cellular responses to corticosteroids .

Q & A

Q. What are the optimized synthetic routes for (11β)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione, and how do reaction conditions affect yield?

The synthesis involves multi-step modifications of steroid precursors. A validated route starts with 16-methyl dehydroprogesterone acetate, where selective acetylation at the 11β and 21 positions is achieved using acetic anhydride in pyridine at 0–5°C. Catalysts like 4-dimethylaminopyridine (DMAP) improve acylation efficiency, yielding ~78% . Critical parameters include anhydrous conditions to prevent hydrolysis and strict temperature control to minimize epimerization at C-11.

Q. Which spectroscopic methods are most effective for confirming the stereochemistry of the 11β-acetyloxy group?

High-resolution ¹H-NMR (600 MHz, CDCl₃) is definitive: the H-11β proton appears as a doublet of doublets (δ 4.85, J = 9.2, 2.1 Hz), distinct from the α-epimer’s singlet-like signal. Complementary analysis via circular dichroism (CD) at 290 nm shows a positive Cotton effect specific to the 11β configuration .

Q. How does HPLC methodology ensure purity assessment of this compound?

Use a reversed-phase C18 column (4.6 × 150 mm, 3.5 μm) with an isocratic mobile phase (acetonitrile/water, 55:45) at 1.2 mL/min. UV detection at 240 nm resolves impurities (<0.5%) with retention times ±0.3 min from the main peak. System suitability requires a plate count >8,000 and tailing factor <1.5 .

Advanced Research Questions

Q. What computational approaches predict the glucocorticoid receptor (GR) binding affinity of this compound compared to betamethasone?

Molecular docking (AutoDock Vina) using the GR ligand-binding domain (PDB: 1P93) reveals a binding energy of -9.2 kcal/mol for the target compound, 12% stronger than betamethasone (-8.2 kcal/mol). Key interactions include hydrogen bonds with Gln570 and Asn564, plus hydrophobic contacts with Phe623 and Leu753. MD simulations (100 ns) confirm stable binding, with RMSD <1.8 Å .

Q. How does the 16-diene moiety influence metabolic stability in hepatic microsomes?

Incubation with human liver microsomes (HLMs, 1 mg/mL) shows a half-life (t₁/₂) of 42 ± 3 min, compared to 28 ± 2 min for prednisolone. CYP3A4 is the primary metabolizer, with NADPH-dependent depletion rates of 85% at 60 min. The 16-diene structure reduces oxidative degradation at C-20, as confirmed by LC-MS metabolite profiling .

Q. What experimental designs address conflicting data on anti-inflammatory potency in murine models?

Discrepancies in ear edema assays (ID₅₀: 0.8 mg/kg vs. 1.2 mg/kg) may arise from vehicle effects (e.g., DMSO vs. saline). A standardized protocol uses 2% TPA-induced inflammation in BALB/c mice, with compound administration in 10% ethanol–squalene. Statistical power analysis (α=0.05, β=0.2) requires n=10 per group to detect 25% efficacy differences .

Q. How do solvent polarity and pH affect the compound’s stability in formulation studies?

Accelerated stability testing (40°C/75% RH, 14 days) shows degradation <5% in apolar solvents (e.g., propylene glycol) at pH 5.0. Polar solvents (ethanol/water) induce 15% hydrolysis at pH 7.4 due to acetyloxy group lability. Degradation follows first-order kinetics (k = 0.012 h⁻¹) .

Methodological Focus

Q. What crystallographic techniques resolve the 16-diene conformation?

Single-crystal X-ray diffraction (Cu-Kα, λ=1.5418 Å) confirms a Δ⁴,¹⁶-diene system with torsion angles of 178.5° (C4-C5-C6-C7) and 172.8° (C15-C16-C17-C20). The 16-methyl group adopts an α-configuration, creating a 6.8° deviation from planarity .

Q. How are isotopic labeling (²H, ¹³C) strategies applied to track metabolic pathways?

Synthesize the ¹¹β-²H isotopologue via deuterated acetic anhydride. In vivo studies (Sprague-Dawley rats) show ²H retention in urinary metabolites (LC-MS/MS), confirming hepatic cleavage of the 21-acetate group as the primary metabolic pathway .

Comparative Studies

Q. Why does this compound exhibit lower mineralocorticoid activity than fludrocortisone?

The 16-diene structure disrupts binding to the mineralocorticoid receptor’s (MR) Leu848 and Thr945 residues. Radioligand assays (³H-aldosterone displacement) show an IC₅₀ of 320 nM vs. 8 nM for fludrocortisone. Mutagenesis studies confirm that MR S810L mutation restores binding (Kd = 45 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.